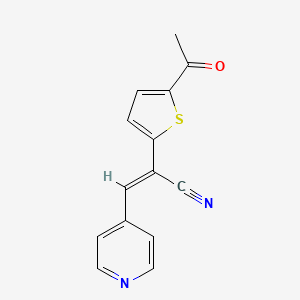

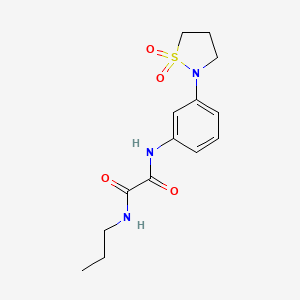

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile, also known as ATPA, is a synthetic compound consisting of a thiophene ring, an acetyl group, and a pyridine ring. It is a small molecule that has been studied for its potential pharmaceutical applications, such as its anti-inflammatory and anti-cancer properties. ATPA has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a class of hormones involved in inflammation and other physiological processes. In addition, ATPA has been observed to exert anti-tumor effects, as well as to induce apoptosis in cancer cells.

科学的研究の応用

Heterocyclic Synthesis Applications

- 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile has been implicated in the synthesis of novel heterocyclic compounds. For instance, it's used in reactions leading to polyfunctional derivatives of pyrano[2,3-b]pyridine and pyrano[2,3-d]-pyrimidine, demonstrating its versatility in creating complex organic molecules with potential biological and material applications (Elgemeie et al., 1988).

Polymerization and Copolymerization

- In polymer science, acrylonitrile and vinyl pyridine copolymerization studies provide insights into the reactivity and polymer formation processes. Such studies are foundational for developing novel materials with specific mechanical and chemical properties, indicating the broader implications of acrylonitrile derivatives in materials science (Iwakura et al., 1959).

Catalysis and Chemical Transformations

- The compound plays a role in catalytic processes and chemical transformations. For example, the dimerization of acrylonitrile to form complex organic molecules demonstrates the potential of acrylonitrile derivatives in catalyzing significant chemical reactions, paving the way for advancements in synthetic chemistry and industrial applications (Saegusa et al., 1970).

Advanced Materials and Battery Technology

- Research into sulfurized polyacrylonitrile (SPAN) highlights the application of acrylonitrile derivatives in next-generation battery technologies, such as lithium-sulfur batteries. Understanding the molecular structure and reaction mechanism of SPAN is crucial for improving the stability and performance of these batteries, indicating the role of acrylonitrile derivatives in energy storage solutions (Wang et al., 2018).

Environmental and Health Studies

- Although not directly related to 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile, research on acrylonitrile's environmental fate, toxicity, and mechanisms of action provides a broader context for understanding the potential impacts and safety considerations of its derivatives. Studies on acrylonitrile's biodegradation, carcinogenicity, and metabolic pathways contribute to a comprehensive assessment of its derivatives' safety and environmental impact (Smith & Oehme, 1991).

特性

IUPAC Name |

(E)-2-(5-acetylthiophen-2-yl)-3-pyridin-4-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c1-10(17)13-2-3-14(18-13)12(9-15)8-11-4-6-16-7-5-11/h2-8H,1H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJQYQNOAFZYBN-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=CC2=CC=NC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)/C(=C/C2=CC=NC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666255 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2763357.png)

![5-Methyl-3-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2763358.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2763359.png)

![5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2763369.png)

![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2763373.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2763376.png)

![(2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2763379.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2763380.png)